molecular formula C21H28ClNO4 B563527 4-Hydroxy Propafenone Hydrochloride CAS No. 86383-31-5

4-Hydroxy Propafenone Hydrochloride

Cat. No.: B563527
CAS No.: 86383-31-5
M. Wt: 393.908
InChI Key: WKRSKHMUIJZGKZ-UHFFFAOYSA-N
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Description

4-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone, a class 1C antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. This compound is known for its role in the management of rapid heartbeats by inhibiting sodium channels in cardiac cells, thereby reducing excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propafenone Hydrochloride involves multiple steps. One common method starts with phenol and diethyl benzyl malonate as initiation materials. The process includes cyclic condensation, water hydrolysis, etherification, amination, and finally, salification with hydrochloric acid . Another method involves the use of epichlorohydrin and n-propylamine in the reaction sequence .

Industrial Production Methods: Industrial production often employs sustained-release technologies to control the release speed of the compound. Techniques such as hydrophilic gel sustained release and extrusion-spheronization are used to maintain stable blood concentrations over extended periods .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Hydroxy Propafenone Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

4-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which reduces the influx of sodium ions. This action decreases the excitability of the cells, thereby stabilizing the cardiac membrane and preventing arrhythmias . The compound also has weak beta-blocking activity, which can contribute to its therapeutic effects .

Comparison with Similar Compounds

    Propafenone: The parent compound, used for similar therapeutic purposes.

    Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.

    Lidocaine: A class 1B antiarrhythmic agent with local anesthetic effects.

Uniqueness: 4-Hydroxy Propafenone Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Propafenone. Its sustained-release formulations and specific pharmacokinetic properties make it distinct from other similar compounds .

Properties

IUPAC Name

1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSKHMUIJZGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662023
Record name 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86383-31-5
Record name 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86383-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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